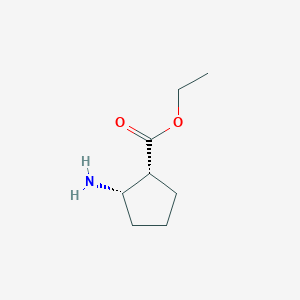

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCJYTRMZBPEEO-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1R,2S)-2-Aminocyclopentane-1-carboxylic Acid Ethyl Ester: A Comprehensive Technical Guide

An In-depth Examination of a Versatile Building Block in Medicinal Chemistry and Drug Development

Introduction

(1R,2S)-2-Aminocyclopentane-1-carboxylic acid ethyl ester is a chiral, non-proteinogenic amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and drug development. Its rigid cyclopentane scaffold and defined stereochemistry make it a valuable building block for the synthesis of complex molecules with specific biological activities. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Synonyms and Nomenclature

The systematic name for this compound is ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate. However, it is frequently referred to by several synonyms in the scientific literature and chemical catalogs. Understanding these alternative names is crucial for conducting thorough literature searches and sourcing the compound.

One of the most common synonyms is (-)-(1R,2S)-cispentacin ethyl ester , which highlights its relationship to cispentacin, a natural antifungal antibiotic.[1] The "cis" designation indicates that the amino and carboxyl groups are on the same side of the cyclopentane ring. Other frequently used names include:

-

Ethyl (1R,2S)-2-aminocyclopentanecarboxylate[2]

-

(1R,2S)-rel-Ethyl 2-aminocyclopentanecarboxylate hydrochloride[3][4]

-

cis-Ethyl 2-aminocyclopentanecarboxylate hydrochloride[3][4]

-

Cyclopentanecarboxylic acid, 2-amino-, ethyl ester, (1R-cis)- (9CI)[2]

The hydrochloride salt is a common form in which this compound is supplied and used in synthesis.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (1R,2S)-2-aminocyclopentane-1-carboxylic acid ethyl ester is essential for its effective use in synthesis and for predicting the properties of the molecules it is incorporated into.

| Property | Value | Source |

| Molecular Formula | C8H15NO2 | [2] |

| Molecular Weight | 157.21 g/mol | [2] |

| Boiling Point (Predicted) | 213.4 ± 33.0 °C | [2] |

| Density (Predicted) | 1.045 ± 0.06 g/cm³ | [2] |

| Polar Surface Area (PSA) | 52.32 Ų | [2] |

| XLogP3 | 1.37720 | [2] |

These properties suggest a compound with moderate polarity and good potential for further functionalization. The presence of both a primary amine and an ester group provides two reactive handles for a variety of chemical transformations.

Stereoselective Synthesis

The biological activity of molecules containing the 2-aminocyclopentane-1-carboxylic acid scaffold is highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic routes to access specific isomers, such as the (1R,2S) form, is of paramount importance.

A common and effective strategy for the synthesis of (1R,2S)-2-aminocyclopentane-1-carboxylic acid ethyl ester involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate.[5][6] This method allows for the introduction of a chiral auxiliary, which directs the stereochemical outcome of the reaction.

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the stereoselective synthesis of the target compound, starting from ethyl 2-oxocyclopentanecarboxylate.

Caption: Stereoselective synthesis workflow.

Detailed Experimental Protocol: A Scalable Approach

The following protocol is adapted from a published scalable synthesis.[5][6]

Step 1: Reductive Amination of Ethyl 2-oxocyclopentanecarboxylate

-

Dissolve ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in a suitable solvent such as methanol or ethanol.[6]

-

Add (S)-(-)-α-methylbenzylamine (1.1 equivalents).

-

Cool the mixture to 0 °C and add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by quenching with water, extracting with an organic solvent (e.g., ethyl acetate), and drying the organic layer.

-

Remove the solvent under reduced pressure to obtain the crude diastereomeric mixture of the corresponding N-benzylated amino esters.

Step 2: Diastereomeric Resolution

-

The diastereomeric mixture can often be separated by fractional crystallization. For example, treatment with a chiral acid like L-tartaric acid or dibenzoyl-L-tartaric acid can lead to the selective precipitation of one diastereomer.[5]

-

Alternatively, column chromatography on silica gel can be employed to separate the diastereomers.

Step 3: Deprotection (Hydrogenolysis)

-

Dissolve the purified desired diastereomer in a suitable solvent like ethanol or methanol.

-

Add a palladium on carbon catalyst (Pd/C, typically 10 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously until the deprotection is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent to yield the desired (1R,2S)-2-aminocyclopentane-1-carboxylic acid ethyl ester. The product may be isolated as the free base or converted to a salt (e.g., hydrochloride) for improved stability and handling.[4]

Applications in Drug Development

The rigid conformational constraint imposed by the cyclopentane ring makes 2-aminocyclopentane-1-carboxylic acid derivatives attractive scaffolds in drug design. This rigidity can lead to higher binding affinities and selectivities for biological targets.

Role as a Peptidomimetic

One of the primary applications of (1R,2S)-2-aminocyclopentane-1-carboxylic acid ethyl ester is as a building block for peptidomimetics.[7] Peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating constrained amino acids like this one can address these limitations by:

-

Restricting Conformational Flexibility: This can lock the peptide into a bioactive conformation, enhancing its binding to the target receptor or enzyme.

-

Increasing Proteolytic Stability: The non-natural amino acid structure can be resistant to cleavage by proteases.

Use in the Synthesis of Bioactive Molecules

Derivatives of 2-aminocyclopentane-1-carboxylic acid have been explored for a variety of therapeutic applications, including:

-

Antiviral Agents: The related compound, (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid, is a key component in several potent inhibitors of the hepatitis C virus (HCV) NS3 protease.[8][9] While not a direct precursor, the synthetic strategies for these constrained amino acids share common principles.

-

Antifungal Agents: The parent compound, cispentacin, exhibits antifungal activity.[1]

-

Neurological Disorders: Constrained amino acids are of interest in the design of ligands for receptors and ion channels in the central nervous system.[10]

The following diagram illustrates the logical relationship between the core compound and its applications.

Caption: Applications of the core compound.

Analytical Characterization

Ensuring the purity and correct stereochemistry of (1R,2S)-2-aminocyclopentane-1-carboxylic acid ethyl ester is critical for its use in drug development. A combination of analytical techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for determining the enantiomeric and diastereomeric purity of the compound.[11][12]

Typical Chiral HPLC Method:

-

Column: A chiral stationary phase, such as one based on cellulose or amylose derivatives, is used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used.

-

Detection: UV detection is commonly used, often at a wavelength where the compound or a derivatized form absorbs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound.[6] The chemical shifts and coupling constants of the cyclopentane ring protons can provide information about the relative stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can be used in conjunction with HPLC (LC-MS) for impurity profiling.

Conclusion

(1R,2S)-2-Aminocyclopentane-1-carboxylic acid ethyl ester is a valuable and versatile chiral building block with significant applications in medicinal chemistry and drug development. Its stereochemically defined and conformationally constrained structure makes it an ideal component for the design of peptidomimetics and other bioactive molecules with improved pharmacological properties. The well-established synthetic routes and analytical methods for this compound further enhance its utility for researchers and scientists in the pharmaceutical industry. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of such unique chemical scaffolds is likely to increase.

References

Sources

- 1. Asymmetric synthesis of (–)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Topic: A Comparative Analysis of (1R,2S)-Cispentacin Ethyl Ester and its (1S,2R) Enantiomer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereoisomerism in Antifungal Drug Discovery

Cispentacin, a naturally occurring β-amino acid discovered in the fermentation broths of Bacillus cereus and Streptomyces setonii, represents a compelling starting point for the development of novel antifungal agents.[1][2] Its structure, (-)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid, is deceptively simple, yet it harbors potent in vivo activity, particularly against opportunistic pathogens like Candida albicans.[3][4] This efficacy has generated significant commercial and scientific interest, driving research into its synthesis and mechanism of action.[1][5]

A critical aspect of cispentacin's pharmacology, and indeed a central theme in modern drug development, is the concept of chirality. Molecules with the same chemical formula but different spatial arrangements of atoms are known as stereoisomers. Enantiomers are a specific type of stereoisomer: non-superimposable mirror images of each other.[6] While they often share identical physical properties in an achiral environment, their interactions with chiral biological systems—such as enzymes and receptors—can differ dramatically. One enantiomer may elicit a potent therapeutic effect, while its mirror image could be inactive or even toxic.[6]

This guide provides an in-depth technical comparison of the ethyl ester derivatives of the two enantiomers of cispentacin: the biologically active (1R,2S)-cispentacin ethyl ester and its biologically inactive counterpart, the (1S,2R) enantiomer . We will explore the stereoselective synthesis, comparative biological activity, and the mechanistic basis for their divergent pharmacological profiles, offering field-proven insights for researchers in medicinal chemistry and drug development.

The Decisive Role of Stereochemistry

The absolute configuration of the two stereocenters at the C1 and C2 positions of the cyclopentane ring dictates the biological activity of cispentacin. The (1R,2S) configuration is essential for its antifungal properties.[5] The (1S,2R) enantiomer, its mirror image, is reported to be biologically inactive.[1] This stark difference underscores the principle of chiral recognition by the drug's molecular target.

Caption: General workflow for asymmetric synthesis.

Experimental Protocol: Asymmetric Synthesis

The following is a representative protocol adapted from published literature for the synthesis of the tert-butyl ester, which can be analogously applied for the ethyl ester. [1]

-

Amide Formation: A solution of (S)-N-benzyl-N-α-methylbenzylamine in an anhydrous solvent (e.g., toluene) is cooled to -78 °C under an inert atmosphere (e.g., Argon). A solution of n-butyllithium is added dropwise to form the homochiral lithium amide.

-

Conjugate Addition: A solution of tert-butyl cyclopent-1-enecarboxylate in toluene is added slowly to the lithium amide solution at -78 °C.

-

Quenching: The reaction is quenched by the addition of a proton source, such as 2,6-di-tert-butylphenol, to protonate the resulting enolate. This step is critical to control the stereochemistry at C1.

-

Workup & Purification: The reaction mixture is warmed to room temperature and subjected to an aqueous workup. The organic layer is separated, dried, and concentrated. The resulting diastereomeric mixture is purified using column chromatography to isolate the major (1R,2S,αS) adduct.

-

Deprotection: The purified adduct is subjected to hydrogenolysis (e.g., using Palladium hydroxide on carbon under a hydrogen atmosphere) to cleave the benzyl and α-methylbenzyl groups, revealing the primary amine. [5]6. Ester Hydrolysis (Optional): If the free acid (cispentacin) is desired, the ester is hydrolyzed using a strong acid like trifluoroacetic acid (TFA). [1][5]

Enantiomeric Separation and Analysis

For mixtures or for quality control, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. [7]

-

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector molecule immobilized on the support (e.g., silica gel). [7]As the racemic mixture passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP. Due to different spatial fits, these complexes have different binding energies, leading to different retention times and thus, separation.

-

Common CSPs: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely applicable and effective for separating a broad range of chiral compounds, including amino acid derivatives.

Comparative Biological Activity: A Tale of Two Enantiomers

The fundamental difference between the (1R,2S) and (1S,2R) enantiomers lies in their antifungal efficacy. All available evidence indicates that only the (1R,2S) enantiomer possesses significant biological activity.

| Compound/Enantiomer | Target Organism | In Vitro Activity (MIC/IC₅₀) | In Vivo Efficacy |

| (-)-(1R,2S)-Cispentacin | Candida albicans | IC₅₀: 6.3–12.5 µg/mL [3] | PD₅₀: 10 mg/kg (IV), 30 mg/kg (PO) in murine candidiasis model [3] |

| (+)-(1S,2R)-Cispentacin | Candida albicans | Biologically inactive [1] | Not applicable |

Data presented for the parent compound, cispentacin. The ethyl ester is a prodrug that is expected to be hydrolyzed to the active acid within the cell or in vivo. The stereochemical requirement for activity remains absolute.

This stereospecificity is not merely a quantitative difference; it is a qualitative one. The (1R,2S) enantiomer is a potent antifungal, while the (1S,2R) enantiomer is essentially inert. This has profound implications for drug development, as the synthesis of an enantiomerically pure (1R,2S) form is required to maximize therapeutic effect and minimize metabolic load from an inactive isomer.

Mechanism of Action: Stereospecific Inhibition of Isoleucyl-tRNA Synthetase

The antifungal activity of cispentacin is a result of its specific inhibition of a crucial enzyme in protein synthesis: isoleucyl-tRNA synthetase (IleRS) . [8][9]

-

Cellular Uptake: Cispentacin is actively transported into the fungal cell via amino acid permeases. [4][10]2. Enzyme Inhibition: Inside the cell, (1R,2S)-cispentacin acts as a competitive inhibitor of IleRS. [9]This enzyme is responsible for "charging" transfer RNA (tRNA) with the amino acid isoleucine (Ile-tRNA), a vital step for incorporating isoleucine into growing polypeptide chains.

-

Protein Synthesis Arrest: By blocking IleRS, cispentacin prevents the formation of Ile-tRNA, leading to a depletion of this essential building block. This results in the cessation of protein biosynthesis and, consequently, the inhibition of fungal growth and proliferation. [8][9] The inactivity of the (1S,2R) enantiomer is a direct consequence of the three-dimensional architecture of the IleRS active site. The enzyme's binding pocket is chiral and can precisely distinguish between the two enantiomers. The (1R,2S) isomer fits snugly into the active site, allowing it to interact with key residues and block the binding of the natural substrate. Conversely, the (1S,2R) enantiomer, with its mirrored arrangement of the amino and carboxyl groups, cannot achieve the necessary orientation for effective binding, rendering it incapable of inhibiting the enzyme.

Caption: Stereospecific mechanism of action.

Protocol: Antifungal Susceptibility Testing (MIC Determination)

To quantitatively assess the difference in biological activity, a standard broth microdilution assay is performed to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: A standardized suspension of Candida albicans (e.g., ATCC 90028) is prepared in RPMI-1640 medium to a final concentration of approximately 0.5–2.5 x 10³ cells/mL.

-

Compound Dilution: Stock solutions of (1R,2S)-cispentacin ethyl ester and (1S,2R)-cispentacin ethyl ester are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are made in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

-

Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension. Control wells (no drug) are included to ensure fungal viability.

-

Incubation: The plate is incubated at 35°C for 24–48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control well.

-

Expected Outcome: The (1R,2S) enantiomer will show a clear MIC value within the expected active range, while the (1S,2R) enantiomer will show no growth inhibition at any of the tested concentrations.

Conclusion and Outlook

The comparative analysis of (1R,2S)-cispentacin ethyl ester and its (1S,2R) enantiomer serves as a powerful case study in the principles of stereopharmacology. The absolute stereochemistry of the molecule is not a minor detail but the primary determinant of its antifungal activity. The biological efficacy is exclusively associated with the (1R,2S) isomer, which can effectively inhibit the essential fungal enzyme isoleucyl-tRNA synthetase. Its mirror image, the (1S,2R) enantiomer, is biologically inert due to its inability to bind to the chiral active site of the enzyme.

For researchers and drug development professionals, this underscores the following critical insights:

-

Stereocontrolled Synthesis is Paramount: Efforts must be directed towards efficient, scalable asymmetric syntheses to produce enantiomerically pure active pharmaceutical ingredients.

-

Chiral Analytics are Essential: Robust analytical methods, such as chiral HPLC, are necessary for quality control to ensure enantiomeric purity.

-

Mechanism-Based Design: Understanding the stereospecific interactions between a drug and its target can guide the rational design of more potent and selective analogs.

The study of cispentacin and its derivatives continues to be a promising area of research for combating fungal infections, and a clear understanding of its stereochemical requirements is the foundation upon which all future development will be built.

References

- Davies, S. G., & Smith, A. D. (2001). Asymmetric Synthesis of (-)-(I R,2S)-Cispentacin and Related cis- and trans-2-Amino Cyclopentane. RSC Publishing.

-

Bunnage, M. E., Chippindale, A. M., Davies, S. G., Parkin, R. M., Smith, A. D., & Withey, J. M. (2003). Asymmetric synthesis of (1R,2S,3R)-3-methylcispentacin and (1S,2S,3R)-3-methyltranspentacin by kinetic resolution of tert-butyl (+/-)-3-methylcyclopentene-1-carboxylate. Organic & Biomolecular Chemistry, 1(21), 3698–3707. [Link]

-

Davies, S. G., Smith, A. D., & Withey, J. M. (2002). Asymmetric synthesis of (1R,2S,3R)-γ-methyl-cis-pentacin by a kinetic resolution protocol. Chemical Communications, (22), 2632–2633. [Link]

-

Ziegelbauer, K., Brönstrup, M., & Aretz, W. (1998). Decreased Accumulation or Increased Isoleucyl-tRNA Synthetase Activity Confers Resistance to the Cyclic β-Amino Acid BAY 10-8888 in Candida albicans and Candida tropicalis. Antimicrobial Agents and Chemotherapy, 42(7), 1581–1586. [Link]

-

Davies, S. G., Smith, A. D., & Withey, J. M. (2002). Asymmetric synthesis of (1R,2S,3R)-γ-methyl-cis-pentacin by a kinetic resolution protocol. Chemical Communications. [Link]

-

Davies, S. G., & Smith, A. D. (1998). Asymmetric synthesis of (–)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]

- Kim, H., et al. (2023). Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin.

-

Capobianco, J. O., Zakula, D., Coen, M. L., & Goldman, R. C. (1993). Anti-Candida activity of cispentacin: the active transport by amino acid permeases and possible mechanisms of action. Biochemical and Biophysical Research Communications, 190(3), 1037–1044. [Link]

-

Gmeiner, P., et al. (2002). A Bicyclic Cispentacin Derivative as a Novel Reverse Turn Inducer in a GnRH Mimetic. The Journal of Organic Chemistry. [Link]

- ResearchGate. (n.d.). The stereoselective synthesis of (1R,2S)‐cispentacin with the use of A)...

-

Oki, T., Hirano, M., Tomatsu, K., et al. (1989). Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities. The Journal of Antibiotics, 42(12), 1756–1761. [Link]

-

Konishi, M., et al. (1989). CISPENTACIN, A NEW ANTIFUNGAL ANTIBIOTIC. The Journal of Antibiotics. [Link]

-

Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1343. [Link]

- SlideShare. (n.d.). Stereochemistry and biological activity of drugs. SlideShare.

- da Silva, A. C. R., et al. (2018). Antifungal Activity and Association Study. Journal of Chemical and Pharmaceutical Research.

-

Forró, E., & Fülöp, F. (2013). A new access route to functionalized cispentacins from norbornene β-amino acids. Tetrahedron, 69(6), 1735-1740. [Link]

-

Konishi, M., et al. (1989). Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure. The Journal of Antibiotics, 42(12), 1749-1755. [Link]

-

Gomory, A., & Ligasova, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 749–763. [Link]

-

Garner, P., & Park, J. M. (1990). (S)-N-BOC-2,2-DIMETHYL-4-OXAZOLIDINECARBOXALDEHYDE. Organic Syntheses, 69, 18. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

-

Patel, K., & Taleuzzaman, M. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

-

de Oliveira, A. C. A., et al. (2023). Antifungal effect of (R) and (S)-citronellal enantiomers and their predictive mechanism of action on Candida albicans from voriconazole-resistant onychomycoses. Brazilian Journal of Biology, 83, e271530. [Link]

- Karlsson, A. (2008).

-

Satyal, P., et al. (2017). Chemical Composition, Enantiomeric Distribution, and Antifungal Activity of the Oleoresin Essential Oil of Protium amazonicum from Ecuador. Molecules, 22(10), 1599. [Link]

-

Quiroga, A. G., et al. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. Molecules, 26(2), 433. [Link]

Sources

- 1. Asymmetric synthesis of (–)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Asymmetric synthesis of (1R,2S,3R)-γ-methyl-cis-pentacin by a kinetic resolution protocol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Candida activity of cispentacin: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Boc-Protection of Ethyl 2-Aminocyclopentanecarboxylate

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Boc-Protection in Amine Chemistry

In the landscape of modern organic synthesis, the reversible masking of reactive functional groups is a foundational strategy. For amines, which are both nucleophilic and basic, this protection is paramount to prevent undesired side reactions during complex molecular construction. The tert-butoxycarbonyl (Boc) group is a preeminent choice for amine protection due to its ease of introduction, stability across a wide range of reaction conditions, and facile cleavage under mild acidic conditions.[1] This application note provides a detailed, mechanistically-grounded protocol for the Boc-protection of ethyl 2-aminocyclopentanecarboxylate, a valuable building block in medicinal chemistry.

The Boc group, introduced via di-tert-butyl dicarbonate (Boc anhydride, Boc₂O), converts the primary amine into a carbamate.[2][3] This transformation effectively attenuates the amine's nucleophilicity and basicity, allowing for selective reactions at other sites of the molecule.[1] A key advantage of the Boc group is its orthogonality with other common protecting groups. For instance, it remains intact under basic conditions used to remove the Fmoc group and is stable during catalytic hydrogenation for Cbz group cleavage, making it indispensable in multi-step syntheses like solid-phase peptide synthesis (SPPS).[1]

Reaction Mechanism: A Nucleophilic Acyl Substitution Pathway

The Boc-protection of an amine is a nucleophilic acyl substitution reaction. The process is initiated by the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride.[1][2][4] This attack forms a transient tetrahedral intermediate.[1][2]

The intermediate then collapses, expelling a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the thermodynamically stable byproducts, carbon dioxide gas and a tert-butoxide anion.[4][5] The evolution of CO₂ gas serves as a driving force for the reaction.[4][6]

The reaction can be conducted with or without a base.[1] In the absence of an external base, the generated tert-butoxide or another molecule of the starting amine can act as a base to deprotonate the newly formed carbamate.[5] However, the inclusion of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is common practice to neutralize the protonated amine intermediate, thereby accelerating the reaction.[4]

Experimental Protocol: Boc-Protection of Ethyl 2-Aminocyclopentanecarboxylate

This protocol provides a robust and reproducible method for the N-Boc protection of ethyl 2-aminocyclopentanecarboxylate.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |

| Ethyl 2-aminocyclopentanecarboxylate | C₈H₁₅NO₂ | 157.21 | 1.0 | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 1.1 | 1.1 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.1 | 1.1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | - |

| Brine | NaCl (aq) | - | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-aminocyclopentanecarboxylate (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

-

Base Addition: Add triethylamine (1.1 equiv) to the solution and stir for 5 minutes at room temperature.[1]

-

Boc Anhydride Addition: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise to the stirred solution.

-

Reaction: Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.

-

Aqueous Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (e.g., 3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (1 x 10 mL).

-

-

Isolation:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the N-Boc protected ethyl 2-aminocyclopentanecarboxylate.

-

-

Purification (if necessary): For most substrates, this procedure yields a product of high purity. If further purification is required, column chromatography on silica gel can be employed.[7]

Experimental Workflow Diagram

Caption: General experimental workflow for the Boc-protection of amines.

Product Characterization: A Self-Validating System

Comprehensive characterization of the final product is crucial to confirm its identity and purity.[8] A multi-technique approach is recommended.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. For N-Boc-ethyl 2-aminocyclopentanecarboxylate, characteristic signals include the nine equivalent protons of the tert-butyl group appearing as a singlet around 1.4 ppm in the ¹H NMR spectrum.[9]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the product.[8]

-

Infrared (IR) Spectroscopy: The formation of the carbamate can be confirmed by the appearance of a strong carbonyl stretching band typically in the region of 1680-1720 cm⁻¹.

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If TLC analysis indicates the presence of starting material, the reaction time can be extended, or a slight excess of Boc₂O can be added. In some cases, using a more potent acylation catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial, although it may increase the likelihood of side reactions.[10]

-

Poor Solubility of Starting Material: For zwitterionic or highly polar amines that exhibit poor solubility in common organic solvents, conducting the reaction in an aqueous-organic biphasic system with a base like sodium bicarbonate or sodium hydroxide can be an effective strategy.[11][12]

-

Side Reactions: A potential side reaction is the formation of a mixed anhydride between the carboxylate of the starting material and Boc₂O, which can lead to dimerization. Running the reaction in an aqueous basic solution can mitigate this by hydrolyzing the mixed anhydride.[11]

-

Workup Issues: If the product is water-soluble, extraction can be challenging. In such cases, saturation of the aqueous layer with sodium chloride may improve extraction efficiency.

Conclusion

The Boc-protection of ethyl 2-aminocyclopentanecarboxylate is a reliable and high-yielding transformation that is fundamental in synthetic chemistry. The protocol detailed herein, grounded in a thorough understanding of the reaction mechanism, provides a robust framework for researchers. By adhering to these guidelines and employing rigorous product characterization, scientists can confidently prepare this valuable intermediate for applications in drug discovery and development.

References

-

Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry. [Link]

-

Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing). [Link]

-

Boc Protecting Group for Amines - Chemistry Steps. [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. [Link]

-

A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids. [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

-

Di-tert-butyl dicarbonate - Wikipedia. [Link]

-

Synthesis of Library of N-t-boc Amino ester - Digital Commons at Buffalo State. [Link]

-

Having great trouble with a Boc-protection reaction : r/chemhelp - Reddit. [Link]

-

tert-Butyloxycarbonyl protecting group - Wikipedia. [Link]

-

Removal of Boc protecting group as workup? : r/chemistry - Reddit. [Link]

-

Amine Protection / Deprotection - Fisher Scientific. [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. [Link]

-

How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. [Link]

-

Reactions that Work: Boc Protection | Chemtips - WordPress.com. [Link]

-

Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry. [Link]

-

Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water - Biophysics Instrumentation Facility - University of Wisconsin–Madison. [Link]

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. [Link]

-

Preparation of Highly Pure N, N'-Bis-(2-aminoethyl)-1, 2-ethanediamine - International Journal of New Technologies in Science and Engineering. [Link]

-

Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines - PMC - NIH. [Link]

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. [Link]

- CN112661672A - Crystallization method of Boc-amino acid - Google P

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and - KTU ePubl. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 5. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 11. reddit.com [reddit.com]

- 12. Lab Reporter [fishersci.co.uk]

Application Note: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 2-Aminocyclopentanecarboxylate

Introduction and Significance

Chiral 2-aminocyclopentanecarboxylic acid (ACPC) stereoisomers are valuable building blocks in medicinal chemistry and drug development.[1] Their constrained cyclic structure makes them ideal for synthesizing peptidomimetics, foldamers, and other structurally defined molecules for biological applications.[2][3] Accessing enantiomerically pure forms of these intermediates is crucial, as the biological activity of stereoisomers can differ significantly.

Kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture. This method relies on a chiral catalyst that reacts at a different rate with each enantiomer. Lipases, a class of hydrolase enzymes, have emerged as exceptionally versatile and robust biocatalysts for this purpose.[4] They exhibit high chemo-, regio-, and enantioselectivity, are stable in organic solvents, and operate under mild, environmentally benign conditions, making them highly attractive for industrial synthesis.[4][5][6]

This application note provides a detailed protocol for the kinetic resolution of racemic cis-ethyl 2-aminocyclopentanecarboxylate via enantioselective N-acylation catalyzed by Lipase B from Candida antarctica (CAL-B). This method efficiently separates the enantiomers, yielding the unreacted amine and the N-acylated product in high enantiomeric excess.

Principle of the Method: Enantioselective Acylation

The kinetic resolution is based on the ability of CAL-B to selectively acylate one enantiomer of the racemic amino ester at a much higher rate than the other. The enzyme's chiral active site preferentially binds one enantiomer, facilitating the transfer of an acyl group from an acyl donor.

The reaction proceeds as follows: The racemic substrate (a 50:50 mixture of R and S enantiomers) is incubated with the lipase and an acyl donor. The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) to form the corresponding N-acyl amide. The other enantiomer (the S-enantiomer) is left largely unreacted. When the reaction reaches approximately 50% conversion, the mixture contains one enantiomer as the N-acylated product and the other as the unreacted starting material, both in high enantiomeric purity.[7] These two compounds, having different functional groups (amide vs. amine), can then be readily separated by standard chemical techniques like extraction or chromatography.

The enantioselectivity of the process is quantified by the enantiomeric ratio (E-value), which is a measure of the relative rate of reaction of the two enantiomers. An E-value greater than 100 is generally considered excellent for preparative-scale resolutions.[8]

Figure 1: Workflow for the lipase-catalyzed kinetic resolution.

Materials and Equipment

Reagents and Chemicals

-

Racemic cis-ethyl 2-aminocyclopentanecarboxylate

-

Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)

-

Acyl Donor: 2,2,2-Trifluoroethyl butanoate (or other activated ester like ethyl acetate)[9][10]

-

Solvents (Anhydrous):

-

tert-Butyl methyl ether (TBME)

-

tert-Amyl alcohol (TAA)

-

-

Deuterated Chloroform (CDCl₃) for NMR analysis

-

HPLC-grade solvents for analysis (e.g., n-Hexane, Isopropanol)

-

Sodium Sulfate (Na₂SO₄), anhydrous

Equipment

-

Magnetic stirrer with heating plate

-

Reaction vials with screw caps

-

Analytical balance

-

Syringes and needles

-

Filtration apparatus (for enzyme recovery)

-

Rotary evaporator

-

NMR Spectrometer

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a chiral stationary phase column (e.g., Chiralcel® OD-H or similar)[3][11]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution

This protocol is adapted from established procedures for the resolution of related aminocycloalkanecarboxamides.[10] The choice of an activated acyl donor like 2,2,2-trifluoroethyl butanoate and a specific solvent mixture is critical for achieving high enantioselectivity.[10]

-

Preparation: In a clean, dry 10 mL vial, dissolve 100 mg of racemic cis-ethyl 2-aminocyclopentanecarboxylate (0.05 M final concentration).

-

Solvent Addition: Add the solvent. A mixture of TBME and TAA (e.g., 1:1 or 4:1 v/v) has been shown to be effective for similar substrates.[10] The use of aprotic organic solvents helps to minimize unwanted hydrolysis and maintain high enzyme activity.[4]

-

Acyl Donor Addition: Add 2,2,2-trifluoroethyl butanoate (2 equivalents relative to the substrate). The use of an excess of the acyl donor drives the reaction forward.

-

Enzyme Addition: Add the immobilized CAL-B (e.g., Novozym® 435) at a loading of approximately 50 mg/mL.[10] Immobilized enzymes are preferred as they can be easily recovered by simple filtration and reused.[12]

-

Reaction: Seal the vial and place it in an incubator shaker or on a stirring hotplate set to a constant temperature, typically between 45-50 °C.[10] Temperature can significantly influence enzyme selectivity, and for some lipase systems, an optimal "inversion temperature" exists.[13]

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots (e.g., 10 µL), filtering out the enzyme, and analyzing the sample by chiral HPLC (see Protocol 3) to determine the conversion and enantiomeric excess of the substrate and product. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both components.

Protocol 2: Reaction Work-up and Product Separation

-

Stop Reaction: Once the reaction has reached ~50% conversion, cool the mixture to room temperature.

-

Enzyme Recovery: Remove the immobilized enzyme by filtration. Wash the enzyme with a small amount of fresh solvent (TBME) to recover any adsorbed product and substrate. The recovered enzyme can often be dried under vacuum and reused for subsequent batches.

-

Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Separation: The resulting residue contains the unreacted (S)-amine and the (R)-N-acyl amide. These can be separated based on their different chemical properties.

-

Acid-Base Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether). Wash with a dilute aqueous acid (e.g., 1 M HCl) to protonate and extract the unreacted amine into the aqueous phase. The N-acyl amide will remain in the organic phase. The amine can then be recovered from the aqueous phase by basification followed by extraction.

-

Column Chromatography: Alternatively, separate the components using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Protocol 3: Chiral HPLC Analysis

Accurate determination of enantiomeric excess (ee) and conversion is essential for evaluating the success of the resolution.[14]

-

Column: Chiralcel® OD-H (or equivalent polysaccharide-based chiral stationary phase).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). For basic compounds like amines, the addition of a small amount of an amine modifier like diethylamine (0.1%) can improve peak shape.[11]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm.

-

Sample Preparation: Dilute the reaction aliquot in the mobile phase before injection.

-

Calculations:

-

Identify the peaks corresponding to the two amine enantiomers (from a standard of the racemate) and the two N-acyl amide enantiomers.

-

Conversion (c): Calculated from the peak areas of the substrate (A_S) and product (A_P). c = (A_P) / (A_S + A_P)

-

Enantiomeric Excess of Substrate (ee_s): ee_s = |(A_S1 - A_S2)| / (A_S1 + A_S2) * 100%

-

Enantiomeric Excess of Product (ee_p): ee_p = |(A_P1 - A_P2)| / (A_P1 + A_P2) * 100%

-

Enantiomeric Ratio (E): Calculated from the conversion and ee values. E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)]

-

Expected Results and Discussion

Candida antarctica Lipase B is known for its exceptionally high enantioselectivity in the acylation of various chiral amines and related compounds.[5][9][10] For the resolution of similar cyclic amino amides, E-values well over 200 have been reported.[10] Therefore, this protocol is expected to yield both the unreacted amine and the acylated product with high enantiomeric purity.

| Parameter | Expected Value | Rationale / Reference |

| Optimal Conversion | ~50% | Theoretical maximum yield for a kinetic resolution is 50% for each enantiomer. |

| ee of Substrate (ee_s) | >99% | Achievable with a high E-value enzyme when the reaction is stopped at 50% conversion.[10] |

| ee of Product (ee_p) | >99% | Achievable with a high E-value enzyme.[10] |

| Enantiomeric Ratio (E) | >200 | CAL-B is highly selective for this class of compounds.[10][15] |

Key Factors for Success:

-

Enzyme Choice: CAL-B is the catalyst of choice due to its proven high activity and selectivity for N-acylation of secondary amines.[5][9]

-

Acyl Donor: Activated esters (e.g., vinyl or halogenated ethyl esters) are often used to ensure the acylation step is effectively irreversible, which prevents product hydrolysis and maintains high enantioselectivity.[6]

-

Solvent System: The choice of solvent is critical. Aprotic, non-polar solvents like TBME or hexane are generally preferred. The addition of co-solvents like tert-amyl alcohol can enhance substrate solubility and modulate enzyme activity and selectivity.[10]

-

Water Content: The reaction should be performed under anhydrous conditions. The presence of water can lead to competitive hydrolysis of the acyl donor and the ester group of the substrate, reducing the overall efficiency.

Conclusion

The protocol described provides a robust and highly efficient method for obtaining enantiomerically enriched ethyl 2-aminocyclopentanecarboxylate, a key intermediate for pharmaceutical research and development. By leveraging the exceptional selectivity of Candida antarctica Lipase B in a well-optimized organic medium, this biocatalytic approach offers a practical and scalable alternative to traditional chemical resolution methods. The mild reaction conditions and the reusability of the immobilized enzyme further enhance the appeal of this green chemistry strategy.

References

-

Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. (2020). PMC. Available at: [Link]

-

Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. (2002). PubMed. Available at: [Link]

-

Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. (2002). University of Wisconsin–Madison. Available at: [Link]

-

Dynamic Kinetic Resolution of β-Amino Esters by a Heterogeneous System of a Palladium Nanocatalyst and Candida antarctica Lipase A. (2011). DiVA. Available at: [Link]

-

Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. (1995). CHIMIA. Available at: [Link]

-

Improving lipase enantioselectivity in organic solvents by forming substrate salts with chiral agents. (2000). PubMed. Available at: [Link]

-

Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. (1995). ResearchGate. Available at: [Link]

-

Stereoselective Promiscuous Reactions Catalyzed by Lipases. (2022). PMC - NIH. Available at: [Link]

-

Resolution of β-amino esters by Candida antarctica lipase A and B. (2001). ResearchGate. Available at: [Link]

-

Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023). PMC. Available at: [Link]

-

Kinetic Resolution of Drug Intermediates Catalyzed by Lipase B From Candida Antarctica Immobilized on immobead-350. (2018). PubMed. Available at: [Link]

-

Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. (2007). Organic Chemistry Portal. Available at: [Link]

-

Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. (2002). Journal of the American Chemical Society. Available at: [Link]

-

Lipase catalysis in organic solvents: Advantages and applications. (2016). ResearchGate. Available at: [Link]

-

Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. (2000). Chemical Communications (RSC Publishing). Available at: [Link]

-

Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. (2020). MDPI. Available at: [Link]

-

Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of. (2023). University of Babylon Private CDN. Available at: [Link]

-

Easy kinetic resolution of some bêta-amino alcohols by Candida antarctica lipase B catalyzed hydrolysis in organic media. (2016). DIAL.pr - BOREAL. Available at: [Link]

-

Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. (n.d.). Chemistry Europe. Available at: [Link]

-

Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. (2007). ResearchGate. Available at: [Link]

-

Synthesis of Chiral Cyclopentenones. (n.d.). Semantic Scholar. Available at: [Link]

-

Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. (n.d.). ResearchGate. Available at: [Link]

-

Chiral Technologies Amino Acid Database. (n.d.). HPLC. Available at: [Link]

-

Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (n.d.). Almac. Available at: [Link]

-

[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. (2000). PubMed. Available at: [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Available at: [Link]

-

Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). IRIS . Available at: [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Available at: [Link]

-

CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011). Global Research Online. Available at: [Link]

Sources

- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chimia.ch [chimia.ch]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. d-nb.info [d-nb.info]

- 13. Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reductive Ring Opening of Isoxazolines to Form Cispentacin Esters

Introduction: The Significance of Cispentacin and the Isoxazoline Route

Cispentacin, (1R,2S)-2-aminocyclopentane-1-carboxylic acid, is a potent antifungal agent whose unique cyclic β-amino acid structure has garnered significant attention in the field of medicinal chemistry.[1][2] Its conformationally restricted framework serves as a valuable scaffold for the development of novel therapeutics. A robust and stereoselective synthetic strategy to access cispentacin and its derivatives is paramount for further drug discovery efforts. One of the most elegant and efficient approaches involves the reductive ring opening of isoxazoline precursors.[3][4][5]

Isoxazolines are versatile five-membered heterocyclic compounds that can be readily synthesized through 1,3-dipolar cycloaddition reactions.[1][3][4] Their inherent ring strain and the labile N-O bond make them ideal precursors for a variety of functionalized molecules, including the γ-amino alcohols that are characteristic of opened cispentacin esters.[3][6][7] This application note provides a detailed guide for researchers on the reductive cleavage of isoxazolines to stereoselectively synthesize highly functionalized cispentacin esters.

Mechanistic Insights: The N-O Bond Cleavage

The core of this synthetic strategy lies in the reductive cleavage of the N-O bond within the isoxazoline ring. This transformation can be achieved through various reductive methods, with catalytic hydrogenation and metal-assisted hydride reduction being the most common.

Catalytic Hydrogenation:

In the presence of a suitable catalyst such as Raney Nickel or Palladium on carbon, molecular hydrogen can add across the N-O bond, leading to its cleavage.[7][8] The reaction typically proceeds to furnish a γ-amino alcohol. The stereochemical outcome of the reaction is often directed by the steric environment of the isoxazoline, with hydrogen delivery occurring from the less hindered face of the molecule.

Metal-Assisted Hydride Reduction:

A widely employed and highly effective method involves the use of sodium borohydride (NaBH₄) in the presence of a nickel(II) salt, such as nickel(II) chloride (NiCl₂).[3][4] While NaBH₄ alone is generally not reactive enough to cleave the isoxazoline ring, the addition of NiCl₂ generates a highly reactive nickel boride species in situ, which facilitates the reductive opening. This method is known for its high yields and stereoselectivity.[3][4]

Below is a generalized workflow for the synthesis of cispentacin esters via the isoxazoline route.

Caption: General workflow for cispentacin ester synthesis.

Experimental Protocols

The following protocols are provided as a detailed guide for the reductive ring opening of isoxazoline-fused cispentacin esters.

Protocol 1: Reductive Ring Opening using NaBH₄/NiCl₂

This protocol is adapted from a procedure known to be rapid, simple, and highly stereoselective for the synthesis of multifunctionalized cyclic β-amino esters.[3][4]

Materials:

-

Isoxazoline-fused β-aminocyclopentanecarboxylate

-

Ethanol (EtOH)

-

Tetrahydrofuran (THF)

-

Nickel(II) chloride (NiCl₂)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium borohydride (NaBH₄)

-

Water (H₂O)

-

Celite

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the isoxazoline-fused β-aminocyclopentanecarboxylate (1.0 eq) in a 3:1 mixture of EtOH:THF, add NiCl₂ (2.0 eq) and Boc₂O (2.0 eq).

-

Stir the mixture for 10 minutes at room temperature.

-

Carefully add NaBH₄ (2.0 eq) in portions. The reaction is exothermic and may result in the formation of a black precipitate.

-

Continue stirring the reaction mixture for 6 hours at room temperature.

-

Quench the reaction by the addition of H₂O.

-

Filter the mixture through a pad of Celite and wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

The crude residue is then purified by column chromatography on silica gel to yield the desired cispentacin ester.

Data Summary Table:

| Reagent | Stoichiometry (eq) | Purpose |

| Isoxazoline-fused β-aminocyclopentanecarboxylate | 1.0 | Starting material |

| NiCl₂ | 2.0 | Co-reagent for NaBH₄ reduction |

| Boc₂O | 2.0 | In-situ protection of the amine group |

| NaBH₄ | 2.0 | Reducing agent |

Protocol 2: Reductive Ring Opening using Catalytic Hydrogenation with Raney® Nickel

This protocol outlines a classic approach to isoxazoline ring cleavage using Raney® Nickel, a widely used heterogeneous catalyst in hydrogenation reactions.[9][10]

Materials:

-

Isoxazoline-fused cispentacin ester

-

Methanol (MeOH) or Ethanol (EtOH)

-

Raney® Nickel (slurry in water)

-

Hydrogen gas (H₂) supply

-

Celite

Procedure:

-

In a hydrogenation vessel, dissolve the isoxazoline-fused cispentacin ester (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of Raney® Nickel slurry. The amount of catalyst may need to be optimized but is typically 5-10% by weight of the substrate.

-

Seal the vessel and purge with hydrogen gas several times to remove any air.

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm, but conditions may vary) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Raney® Nickel catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Data Summary Table:

| Reagent | Amount | Purpose |

| Isoxazoline-fused cispentacin ester | 1.0 eq | Starting material |

| Raney® Nickel | Catalytic (e.g., 5-10 wt%) | Hydrogenation catalyst |

| Hydrogen gas | 1-5 atm (or as optimized) | Reducing agent |

| Solvent (MeOH or EtOH) | Sufficient to dissolve the substrate | Reaction medium |

Troubleshooting and Key Considerations

-

Stereoselectivity: The stereochemical outcome is highly dependent on the substrate and the chosen reductive method. For the NaBH₄/NiCl₂ system, the reduction often proceeds with high diastereoselectivity.[3][4] Catalytic hydrogenation is also known to be stereoselective, with the direction of hydrogen attack influenced by the steric hindrance of the substrate.

-

Protecting Groups: In many cases, the resulting amino group is protected in situ, for example with a Boc group when Boc₂O is added to the reaction mixture. This prevents side reactions and facilitates purification.

-

Catalyst Handling: Raney® Nickel is pyrophoric when dry and must be handled with care under a liquid (usually water or the reaction solvent).[9] Always handle it in a well-ventilated fume hood and follow appropriate safety procedures.

-

Reaction Monitoring: It is crucial to monitor the reaction progress to avoid over-reduction or incomplete conversion. Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are suitable techniques for this purpose.

Conclusion

The reductive ring opening of isoxazolines represents a powerful and stereoselective method for the synthesis of cispentacin esters and their analogues. The choice of the reductive system, either a metal-assisted hydride reduction or catalytic hydrogenation, allows for flexibility in process development. The protocols and insights provided in this application note are intended to equip researchers with the necessary knowledge to successfully implement this key transformation in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and drug development.

References

-

Fülöp, F., et al. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry, 8, 100–106. Available at: [Link]

-

ResearchGate. (n.d.). Catalytic hydrogenation of isoxazolidines to give amino alcohols or polyols. Available at: [Link]

-

Fülöp, F., et al. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. PMC - NIH. Available at: [Link]

-

Fülöp, F., et al. (2012). Synthesis of Highly Functionalized Fluorinated Cispentacin Derivatives. Chemistry & Biodiversity, 9(11), 2568-2576. Available at: [Link]

-

Hili, R., & Yudin, A. K. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200–2206. Available at: [Link]

-

Davies, S. G., et al. (1993). Asymmetric synthesis of (–)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, (9), 1027-1036. Available at: [Link]

-

Fülöp, F., et al. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry, 8, 100–106. Available at: [Link]

-

Fülöp, F., et al. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structures of biological active isooxazoline and 1,3‐aminoalcohol. Available at: [Link]

-

Fülöp, F., et al. (2012). Synthesis of highly functionalized fluorinated cispentacin derivatives. PubMed. Available at: [Link]

-

Cardona, F., et al. (2012). The Chemoselective Reduction of Isoxazoline γ-Lactams Through Iminium Aza-Diels-Alder Reactions: A Short-Cut Synthesis of Aminols as Valuable Intermediates towards Nucleoside Derivatives. Molecules, 17(11), 13295–13308. Available at: [Link]

-

Hili, R., & Yudin, A. K. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. PMC. Available at: [Link]

-

Leinert, M., Irrgang, T., & Kempe, R. (2019). Manganese‐catalyzed Dehydrogenation of Amido Alcohols with Liberation of Hydrogen for the Synthesis of Oxazoles. Chemistry – A European Journal, 25(65), 14818-14822. Available at: [Link]

-

Keck, G. E., & Wager, T. T. (2008). Diastereoselective Synthesis of Cyclopenta-pyridazinones via Radical Cyclization. Organic Letters, 10(21), 4783–4786. Available at: [Link]

-

Wikipedia. (n.d.). Raney nickel. Available at: [Link]

-

Hara, T., et al. (2009). Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. Chemical Communications, (27), 4070-4072. Available at: [Link]

-

Curran, D. P. (1998). The isoxazoline route to the molecules of nature. Accounts of Chemical Research, 31(4), 183-190. Available at: [Link]

-

Hara, T., et al. (2009). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Chemical Communications. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity. Available at: [Link]

-

Keck, G. E., & Wager, T. T. (2008). Diastereoselective synthesis of cyclopentapyridazinones via radical cyclization: synthetic studies toward halichlorine. PubMed. Available at: [Link]

-

Karno, R. (2017). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. DigitalCommons@UMaine. Available at: [Link]

-

da Silva, G. P., et al. (2016). Diastereoselective Synthesis of Biologically Active Cyclopenta[b]indoles. The Journal of Organic Chemistry, 81(17), 7549–7558. Available at: [Link]

-

Tikhonova, M. A., et al. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 27(11), 3546. Available at: [Link]

-

Di Mauro, C., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 221. Available at: [Link]

-

Wang, Y., et al. (2019). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 24(18), 3362. Available at: [Link]

-

Keck, G. E., & Wager, T. T. (2008). Diastereoselective Synthesis of Cyclopentapyridazinones via Radical Cyclization: Synthetic Studies Toward Halichlorine. Amanote Research. Available at: [Link]

-

Aurich, H. G., & Gentes, C. (1993). Reduction of .DELTA.2-isoxazolines. 3. Raney nickel catalyzed formation of .beta.-hydroxy ketones. Journal of the American Chemical Society, 115(19), 8684-8691. Available at: [Link]

-

Smith, C. J., & Phillips, A. J. (2022). Strategies for the Enantioselective Synthesis of 2- Isoxazolines and 2-Isoxazolin-5-ones Bearing Fully Substituted Stereocenters. European Journal of Organic Chemistry, 2022(44), e202200947. Available at: [Link]

-

Wang, C., et al. (2017). Nickel-catalyzed syn-stereocontrolled ring-opening of oxa- and azabicyclic alkenes with dialkylzinc reagents. Organic & Biomolecular Chemistry, 15(43), 9148-9152. Available at: [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. Asymmetric synthesis of (–)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. BJOC - Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines [beilstein-journals.org]

- 4. Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines [beilstein-journals.org]

- 9. Raney nickel - Wikipedia [en.wikipedia.org]

- 10. papers.sim2.be [papers.sim2.be]

Troubleshooting & Optimization

Troubleshooting low solubility of cispentacin ethyl ester in non-polar solvents

Technical Support Center: Cispentacin Ethyl Ester Solubility

Welcome to the technical support guide for troubleshooting low solubility of cispentacin ethyl ester in non-polar solvents. This resource is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth, field-proven insights and practical protocols to help you overcome solubility challenges in your experiments.

Part 1: Troubleshooting Guide (Question & Answer)

This section directly addresses common issues encountered when attempting to dissolve cispentacin ethyl ester in non-polar media.

Question 1: I'm trying to dissolve cispentacin ethyl ester in a purely non-polar solvent like hexane or toluene for a reaction, but it's forming a suspension or not dissolving at all. What is the first thing I should try?

Answer: Your initial approach should involve applying physical energy to the system. Before altering the chemical composition, try the following:

-

Moderate Heating: Gently warm the solvent/solute mixture. For many compounds, solubility increases with temperature.[1][2] Use a water bath and monitor the temperature to ensure it remains well below the boiling point of your solvent and does not cause degradation of the ester.

-

Sonication: Use a bath sonicator to apply ultrasonic energy. This process helps to break down solute agglomerates and increases the interaction between the solute and solvent molecules at the particle surface, which can accelerate the dissolution process.[3][4]

Causality: The low solubility is due to a mismatch in intermolecular forces. Non-polar solvents primarily interact via weak London dispersion forces. Cispentacin ethyl ester, while less polar than its parent acid, still possesses polar functional groups (amine, ester carbonyl) capable of stronger dipole-dipole interactions.[5] Heating and sonication increase the kinetic energy of the system, helping to overcome the energy barrier required to break the solute-solute interactions in the crystal lattice and promote solvation.

Question 2: I've tried heating and sonication, but the solubility is still too low for my needs, or the compound precipitates upon cooling. What's my next step?

Answer: Your next step is to modify the solvent system by introducing a co-solvent . A co-solvent is a substance, miscible with your primary non-polar solvent, that has an intermediate polarity and can improve the solubility of your target compound.[4][6]

-

Recommended Co-solvents to Screen:

-

Tetrahydrofuran (THF): An excellent "bridge" solvent with moderate polarity.

-

Ethyl Acetate (EtOAc): An ester itself, which can have favorable interactions with your compound.

-

Dichloromethane (DCM): A slightly more polar option that is miscible with many hydrocarbons.

-

Acetone: Can act as an intermediate solvent to bring about miscibility between polar and non-polar liquids.[1]

-

Experimental Approach: Start by adding the co-solvent in a small percentage (e.g., 5-10% v/v) to your primary non-polar solvent. If solubility does not improve sufficiently, incrementally increase the percentage. The goal is to find the lowest effective concentration of co-solvent that achieves the desired solubility without negatively impacting your downstream application (e.g., a chemical reaction). This process is known as co-solvency.[7]

Question 3: How do I choose the best co-solvent without relying solely on trial and error?

Answer: A more systematic approach involves using Hansen Solubility Parameters (HSPs) . The fundamental principle of HSPs is "like dissolves like."[8] Every compound and solvent has three parameters (measured in MPa⁰.⁵) that quantify its intermolecular forces:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar forces.

-

δh: Energy from hydrogen bonding forces.[8]

The closer the HSP values of a solute and a solvent are in 3D "Hansen space," the more likely they are to be soluble in one another.[9][10] While the exact HSPs for cispentacin ethyl ester may not be published, you can estimate them using group contribution methods or test a range of solvents to define a "solubility sphere" for the compound. By matching the HSPs of your solvent blend to those of your solute, you can rationally select the most effective co-solvents, saving significant time and resources.[11][12]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is cispentacin ethyl ester poorly soluble in non-polar solvents? It's an ester, which should increase its non-polar character.

A1: While esterification of the carboxylic acid on cispentacin does increase its lipophilicity compared to the parent zwitterionic amino acid, the molecule retains significant polar characteristics.[5][13][14] The core structure, (1R, 2S)-2-aminocyclopentane-1-carboxylic acid, contains a secondary amine (-NH-) and the carbonyl group (C=O) of the ester.[14] These groups can participate in hydrogen bonding and strong dipole-dipole interactions, which are not favorably matched by the weak van der Waals forces offered by non-polar solvents like hexane or toluene. The solid-state form of the compound is likely held together by these stronger intermolecular forces, which the non-polar solvent cannot provide enough energy to break apart effectively.[5]

Q2: Can I use a surfactant to improve solubility instead of a co-solvent?

A2: Yes, using a surfactant to create a microemulsion or a micellar solution is a viable alternative, particularly if your goal is to create a stable dispersion in a non-polar solvent rather than a true solution.[4][15] Surfactants have both a hydrophilic (polar) head and a lipophilic (non-polar) tail. In a non-polar solvent, they can form reverse micelles, where the polar heads create a core that can encapsulate the polar parts of your cispentacin ethyl ester, while the non-polar tails interact with the bulk solvent.[15] This approach is common in formulation science but may be unsuitable for chemical reactions where the surfactant could interfere.

Q3: How can I accurately measure the solubility of my compound in a new solvent system?

A3: A reliable method is the equilibrium saturation method . This involves preparing a suspension of the compound in the solvent system, allowing it to equilibrate at a constant temperature (e.g., by stirring or shaking for 24-48 hours), and then separating the undissolved solid from the saturated solution.[16] The concentration of the compound in the clear supernatant can then be quantified using an appropriate analytical technique.[17]

-

Separation: Filtration through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) or centrifugation.

-

Quantification: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and accurate method.[17] Gravimetric analysis, where a known volume of the saturated solution is evaporated and the remaining solid is weighed, is a simpler but potentially less precise alternative.[18][19]

Part 3: Experimental Protocols & Data